Methotrimeprazine sulfoxide Methotrimeprazine sulfoxide This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Brand Name: Vulcanchem
CAS No.: 7606-29-3
VCID: VC0050139
InChI: InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m0/s1
SMILES: CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C
Molecular Formula: C₁₉H₂₁D₃N₂O₂S
Molecular Weight: 347.49

Methotrimeprazine sulfoxide

CAS No.: 7606-29-3

Cat. No.: VC0050139

Molecular Formula: C₁₉H₂₁D₃N₂O₂S

Molecular Weight: 347.49

* For research use only. Not for human or veterinary use.

Methotrimeprazine sulfoxide - 7606-29-3

Specification

CAS No. 7606-29-3
Molecular Formula C₁₉H₂₁D₃N₂O₂S
Molecular Weight 347.49
IUPAC Name (2S)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Standard InChI InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m0/s1
SMILES CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C

Introduction

Chemical Identity and Classification

Methotrimeprazine sulfoxide belongs to the phenothiazine class of compounds, specifically classified as a sulfoxide derivative. The compound represents a major metabolic product of methotrimeprazine, formed through oxidation of the sulfur atom in the phenothiazine ring system. This metabolite is of particular interest in pharmacokinetic studies as it demonstrates significantly different biological activities compared to its parent compound.

The compound exists in two isomeric forms, depending on the stereochemistry of the side chain:

  • Levomepromazine sulfoxide, with the (2R) configuration

  • Methotrimeprazine sulfoxide, often referring to the (2S) configuration or the racemic mixture

These compounds share identical molecular formulas but differ in their three-dimensional arrangement, which can impact their biological properties and interactions with receptor systems.

Structural Characteristics

Molecular Properties

Methotrimeprazine sulfoxide has a molecular formula of C19H24N2O2S and a molecular weight of 344.5 g/mol . The compound features a tricyclic phenothiazine ring system with a methoxy substituent at the 2-position and an oxidized sulfur atom, forming the sulfoxide functional group. The side chain contains a dimethylamino group attached to a chiral carbon.

Chemical Identifiers

The compound is registered under various identification systems:

Identifier TypeValue
CAS Number7606-29-3
IUPAC Name (2S isomer)(2S)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
InChIKeyCUJAZGOWDHBZEI-LNYMIDHXSA-N
European Community Number641-516-1
MeSH TermsLevomepromazine sulfoxide, Methotrimeprazine sulfoxide

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties:

PropertyValue
XLogP33.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass344.15584919 Da

The sulfoxide group introduces significant polarity to the molecule compared to the parent compound, affecting its solubility, distribution, and biological interactions.

Three-Dimensional Structure and Crystallography

Crystal Structure Analysis

X-ray crystallography studies have revealed important details about the three-dimensional structure of methotrimeprazine sulfoxide. Research has shown that the crystal structure of methotrimeprazine sulfoxide is similar to that of the parent compound methotrimeprazine, despite the addition of the sulfoxide group .

Structure-Activity Relationships

Metabolism and Biotransformation

Formation of Methotrimeprazine Sulfoxide

Methotrimeprazine sulfoxide is formed primarily through the oxidation of the sulfur atom in the phenothiazine ring of methotrimeprazine. This metabolic transformation is typically mediated by hepatic cytochrome P450 enzymes, representing a major biotransformation pathway for the parent compound in humans and other mammals.

Comparative Metabolism

The metabolic formation of sulfoxides is common among phenothiazine derivatives, with similar patterns observed for chlorpromazine and other related compounds. These metabolic similarities allow for comparative studies that enhance our understanding of structure-metabolism relationships within this therapeutic class.

Pharmacological Properties

Receptor Binding Profile

A notable pharmacological characteristic of methotrimeprazine sulfoxide is its significantly reduced affinity for dopamine receptors compared to the parent compound . While methotrimeprazine (levomepromazine) acts as an antagonist at D2 dopamine receptors, contributing to its antipsychotic effects, the sulfoxide metabolite demonstrates markedly reduced neuroleptic potency .

Lack of Neuroleptic Activity

Research findings clearly demonstrate that methotrimeprazine sulfoxide lacks the neuroleptic potency observed with the parent compound . This loss of pharmacological activity is consistent with similar findings for chlorpromazine sulfoxide, suggesting a common mechanism by which sulfoxidation reduces the dopamine receptor antagonism of phenothiazine derivatives.

Structure-Activity Considerations

Analytical Methods and Applications

Detection and Quantification

Methotrimeprazine sulfoxide serves as an important analyte in pharmacokinetic studies of methotrimeprazine. Various analytical techniques are employed for its detection and quantification, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Deuterated Analogs

Deuterated derivatives, such as methotrimeprazine-d6 sulfoxide, have been developed for specialized analytical applications. These isotopically labeled compounds offer advantages in nuclear magnetic resonance (NMR) spectroscopy and serve as internal standards in quantitative analyses, enhancing the precision and reliability of analytical methods.

Research Applications

The compound finds application primarily in scientific research contexts, including:

  • Studies of drug metabolism and pharmacokinetics

  • Development and validation of analytical methods

  • Investigation of structure-activity relationships

  • Receptor binding studies

  • Metabolite identification in biological samples

These applications make methotrimeprazine sulfoxide an important tool in pharmaceutical research and development.

Comparative Analysis with Related Compounds

Comparison with Parent Compound

While methotrimeprazine (levomepromazine) is used clinically for the management of psychosis and as an antiemetic in palliative care , its sulfoxide metabolite lacks the neuroleptic potency that characterizes the parent compound . This pharmacological difference underscores the significant impact of metabolic transformations on drug activity.

Comparison with Chlorpromazine Derivatives

Methotrimeprazine sulfoxide shares structural and pharmacological similarities with chlorpromazine sulfoxide . Both metabolites demonstrate reduced neuroleptic potency compared to their respective parent compounds, suggesting a common mechanism by which sulfoxidation impacts the pharmacological profile of phenothiazine derivatives.

Stereochemical Considerations

The stereochemistry of methotrimeprazine sulfoxide, particularly regarding the configuration of the chiral carbon in the side chain, can influence its properties and interactions. Both the (2R) configuration (levomepromazine sulfoxide) and the (2S) configuration have been characterized, providing insights into the role of stereochemistry in the compound's behavior.

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